2,2-difluoro-2-(6-fluoro-1H-indol-3-yl)ethan-1-amine
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Overview
Description
2,2-difluoro-2-(6-fluoro-1H-indol-3-yl)ethan-1-amine is a compound with the molecular formula C10H9F3N2 and a molecular weight of 214.19 g/mol . It is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indole derivatives are known for their various biologically vital properties and play a crucial role in cell biology .
Preparation Methods
The synthesis of 2,2-difluoro-2-(6-fluoro-1H-indol-3-yl)ethan-1-amine involves the construction of the indole moiety, which can be achieved through various synthetic routes . One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with cyclohexanone under acidic conditions . Industrial production methods may involve optimizing reaction conditions to achieve higher yields and purity .
Chemical Reactions Analysis
2,2-difluoro-2-(6-fluoro-1H-indol-3-yl)ethan-1-amine can undergo various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include methanesulfonic acid for the Fischer indole synthesis . Major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry . Indole derivatives, including 2,2-difluoro-2-(6-fluoro-1H-indol-3-yl)ethan-1-amine, are used as biologically active compounds for the treatment of cancer cells, microbes, and various disorders in the human body . They also play a role in the development of new drugs and therapeutic agents .
Mechanism of Action
The mechanism of action of 2,2-difluoro-2-(6-fluoro-1H-indol-3-yl)ethan-1-amine involves its interaction with molecular targets and pathways in the body . Indole derivatives are known to exhibit various biological activities, including antioxidant, antibiotic, anti-inflammatory, antimicrobial, anticancer, and antihyperglycemic properties . The specific molecular targets and pathways involved depend on the particular application and context .
Comparison with Similar Compounds
2,2-difluoro-2-(6-fluoro-1H-indol-3-yl)ethan-1-amine can be compared with other similar compounds, such as 2,2-difluoro-2-(pyridin-2-yl)ethan-1-amine . While both compounds contain the difluoroethylamine moiety, their unique structural differences result in distinct chemical and biological properties . The indole derivative is particularly notable for its diverse biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C10H9F3N2 |
---|---|
Molecular Weight |
214.19 g/mol |
IUPAC Name |
2,2-difluoro-2-(6-fluoro-1H-indol-3-yl)ethanamine |
InChI |
InChI=1S/C10H9F3N2/c11-6-1-2-7-8(10(12,13)5-14)4-15-9(7)3-6/h1-4,15H,5,14H2 |
InChI Key |
FMBBPJFWJNRPFO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1F)NC=C2C(CN)(F)F |
Origin of Product |
United States |
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